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Compound of Interest

Compound Name:

3-

Cyanopropyldiisopropylchlorosilan

e

Cat. No.: B054421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Cyanopropyldiisopropylchlorosilane, a key intermediate in various synthetic

applications. Due to the limited availability of specific experimental data for this compound, this

guide presents data from a closely related analogue, (3-Cyanopropyl)dimethylchlorosilane, and

provides expected values for the target molecule based on established spectroscopic

principles. This information is intended to serve as a valuable resource for the characterization

and quality control of 3-Cyanopropyldiisopropylchlorosilane in a research and development

setting.

Spectroscopic Data
The following tables summarize the expected and analogous spectroscopic data for 3-
Cyanopropyldiisopropylchlorosilane.

Table 1: ¹H NMR Data

Note: Data presented is for the analogous compound (3-Cyanopropyl)dimethylchlorosilane and

predicted shifts for 3-Cyanopropyldiisopropylchlorosilane.
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Protons

Predicted
Chemical Shift
(δ, ppm) for 3-
Cyanopropyldi
isopropylchlor
osilane

Analogous
Chemical Shift
(δ, ppm) for (3-
Cyanopropyl)d
imethylchloros
ilane

Multiplicity Integration

Si-CH(CH₃)₂ ~1.1 - 1.3 - Septet 2H

Si-CH(CH₃)₂ ~1.0 - 1.2 - Doublet 12H

Si-CH₂-CH₂-

CH₂-CN
~0.9 - 1.1 0.89 Triplet 2H

Si-CH₂-CH₂-

CH₂-CN
~1.7 - 1.9 1.81 Quintet 2H

Si-CH₂-CH₂-

CH₂-CN
~2.4 - 2.6 2.45 Triplet 2H

Si-CH₃ - 0.4 Singlet 6H

Table 2: ¹³C NMR Data

Note: Data presented is for the analogous compound (3-Cyanopropyl)dimethylchlorosilane and

predicted shifts for 3-Cyanopropyldiisopropylchlorosilane.
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Carbon

Predicted Chemical Shift
(δ, ppm) for 3-
Cyanopropyldiisopropylch
lorosilane

Analogous Chemical Shift
(δ, ppm) for (3-
Cyanopropyl)dimethylchlo
rosilane

Si-CH(CH₃)₂ ~16 - 18 -

Si-CH(CH₃)₂ ~17 - 19 -

Si-CH₂-CH₂-CH₂-CN ~15 - 17 16.2

Si-CH₂-CH₂-CH₂-CN ~20 - 22 20.5

Si-CH₂-CH₂-CH₂-CN ~25 - 27 25.8

-CN ~118 - 120 119.4

Si-CH₃ - 3.9

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Characteristic Absorption Range (cm⁻¹)

C≡N (Nitrile) 2240 - 2260 (sharp, medium intensity)

C-H (Alkyl) 2850 - 2960 (strong, sharp)

Si-Cl 450 - 650 (strong)

C-H (bending) 1365 - 1470

Table 4: Mass Spectrometry (MS) Data

Note: Data presented is for the analogous compound (3-Cyanopropyl)dimethylchlorosilane.

m/z Interpretation

161 [M]+ (Molecular ion for C₆H₁₂ClNSi)

146 [M - CH₃]+

93 [M - C₃H₆CN]+
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Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 3-
Cyanopropyldiisopropylchlorosilane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃,

C₆D₆). The solvent should be free of residual protons that may interfere with the spectrum.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans compared to ¹H NMR due to the lower natural abundance of

¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.
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Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon

tetrachloride, chloroform) and place it in a liquid cell.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the pure solvent.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum is obtained by subtracting the background spectrum from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or gas chromatography (GC-MS).

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for

volatile compounds.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic analysis and

characterization of a chemical compound like 3-Cyanopropyldiisopropylchlorosilane.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.
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[https://www.benchchem.com/product/b054421#spectroscopic-data-nmr-ir-ms-of-3-
cyanopropyldiisopropylchlorosilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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